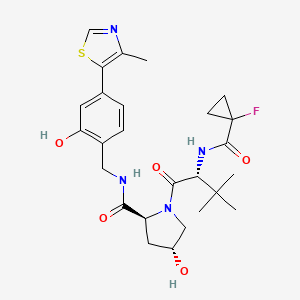

E3 ligase Ligand 19

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H33FN4O5S |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1 |

InChI Key |

OKBLHQUBMCCFKE-LQWHRVPQSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Origin of Product |

United States |

Ii. E3 Ligase Ligands: Fundamental Concepts and Research Significance

Definition and Functional Classification of E3 Ligase Ligands

E3 ubiquitin ligases are a large family of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. frontiersin.orgwikipedia.org These enzymes are responsible for the final step in the ubiquitination cascade, which involves the transfer of ubiquitin, a small regulatory protein, to a substrate protein. frontiersin.orgnih.gov This "tagging" with ubiquitin marks the substrate for degradation by the proteasome. wikipedia.org E3 ligases confer substrate specificity to this process, recognizing and binding to specific target proteins. nih.govfrontiersin.org The human genome is estimated to encode over 600 E3 ligases, highlighting their diverse roles in cellular processes. wikipedia.orgacs.org

E3 ligase ligands are small molecules designed to bind to E3 ligases. frontiersin.orgtargetmol.com In the context of targeted protein degradation (TPD), these ligands are key components of proteolysis-targeting chimeras (PROTACs). frontiersin.org PROTACs are heterobifunctional molecules that consist of an E3 ligase ligand, a ligand for a protein of interest (POI), and a linker that connects the two. frontiersin.orgtocris.com By simultaneously binding to an E3 ligase and a target protein, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI. frontiersin.orgportlandpress.com

E3 ligases are broadly classified into three main types based on their mechanism of ubiquitin transfer:

RING (Really Interesting New Gene) E3s: This is the largest class, comprising approximately 600 members. frontiersin.orgnih.gov They act as scaffolds, bringing the ubiquitin-loaded E2 conjugating enzyme and the substrate protein into close proximity to facilitate the direct transfer of ubiquitin. frontiersin.orgnih.gov

HECT (Homologous to E6AP C-terminus) E3s: This class of around 28 enzymes functions differently. acs.org They first accept ubiquitin from the E2 enzyme to form a thioester intermediate with a catalytic cysteine residue before transferring it to the substrate. frontiersin.orgnih.gov

RBR (RING-between-RING) E3s: This is the smallest class with about 14 members. acs.org They employ a hybrid mechanism that involves features of both RING and HECT E3s. frontiersin.org

The majority of PROTACs developed to date utilize ligands for the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases. frontiersin.orgtocris.com

The Role of E3 Ligase Ligands in Modulating Ubiquitin Transfer

E3 ligase ligands are pivotal in the modulation of ubiquitin transfer, primarily through their incorporation into PROTACs. frontiersin.org The fundamental role of an E3 ligase ligand within a PROTAC is to recruit a specific E3 ligase and bring it into close proximity with a target protein that is not its natural substrate. tocris.comportlandpress.com This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme, which is associated with the E3 ligase, to the target protein. frontiersin.orgnih.gov

The process begins with the E1 activating enzyme, which activates a ubiquitin molecule in an ATP-dependent manner and transfers it to an E2 conjugating enzyme. nih.gov The E3 ligase then binds to both the ubiquitin-loaded E2 and the substrate protein. wikipedia.org In the context of PROTACs, the E3 ligase ligand on the PROTAC molecule binds to its corresponding E3 ligase, while the other end of the PROTAC binds to the POI. frontiersin.org This forms a ternary complex (POI-PROTAC-E3 ligase), effectively hijacking the cellular degradation machinery. frontiersin.org

Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin to lysine (B10760008) residues on the surface of the POI. frontiersin.org This process can occur multiple times, leading to the formation of a polyubiquitin (B1169507) chain on the target protein. wikipedia.org These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. frontiersin.orgfrontiersin.org The PROTAC molecule, having facilitated this process, is then released and can catalytically induce the degradation of multiple POI molecules. portlandpress.com

Significance of E3 Ligase Ligand 19 (VH032-cyclopropane-F / VHL Ligand 3) in TPD Research

This compound, also known as VH032-cyclopropane-F or VHL Ligand 3, is a crucial tool in the field of Targeted Protein Degradation (TPD). medchemexpress.commedchemexpress.comglpbio.com It is a derivative of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. alfa-chemistry.comadooq.com The significance of this compound lies in its utility as a building block for the synthesis of PROTACs. medchemexpress.comadooq.com

Researchers can chemically connect this compound to a ligand for a specific protein of interest using a linker, thereby creating a PROTAC designed to degrade that protein. adooq.comchemsrc.com For example, it has been used to create PROTAC 1, which is a partial degrader of the proteins SMARCA2 and SMARCA4, components of the BAF chromatin remodeling complex that are implicated in cancer. medchemexpress.comchemsrc.com

The development and utilization of VHL ligands like this compound have been instrumental in expanding the scope of TPD research. mdpi.com While early PROTAC research heavily relied on ligands for the CRBN E3 ligase, the introduction of potent VHL ligands provided a valuable alternative, enabling the degradation of a wider range of target proteins. mdpi.com The VHL-based PROTACs are noted for being less prone to "molecular glue"-like behavior, which can sometimes lead to off-target effects, making them valuable tools for target validation studies.

The specific modifications in the VH032-cyclopropane-F structure are the result of structure-activity relationship (SAR) studies aimed at optimizing binding affinity and physicochemical properties. tandfonline.com The modeling of ternary complexes involving VHL and VHL Ligand 3 has been used to predict the compatibility of protein-protein interfaces for PROTAC design, aiding in the rational development of new degraders. researchgate.net Recent advancements have even led to the development of covalent VHL-recruiting PROTACs, which offer the potential for sustained degradation at lower concentrations. imperial.ac.uk

Chemical Biology Principles Underlying E3 Ligase Ligand Function

The function of E3 ligase ligands is rooted in the principles of chemical biology, specifically the design of small molecules to modulate protein-protein interactions (PPIs) and hijack cellular processes for therapeutic or research purposes. frontiersin.orgmdpi.com The core principle is induced proximity, where a bifunctional molecule like a PROTAC brings two proteins—an E3 ligase and a target protein—together that would not normally interact. portlandpress.com

The design of an E3 ligase ligand is a critical aspect of PROTAC development. The ligand must bind to its target E3 ligase with sufficient affinity and specificity to effectively recruit it. mdpi.com For VHL ligands, a key interaction involves the mimicry of the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). mdpi.com The hydroxyl group on the pyrrolidine (B122466) ring of many VHL ligands forms crucial hydrogen bonds with histidine and serine residues in the VHL binding pocket, while other parts of the ligand make favorable contacts, such as π-π stacking with a tyrosine residue. mdpi.com

The chemical structure of the E3 ligase ligand also provides "exit vectors," which are suitable points for attaching the linker without disrupting the binding to the E3 ligase. tocris.com The nature and attachment point of the linker, along with the E3 ligase ligand itself, can significantly influence the geometry and stability of the ternary complex, which in turn affects the efficiency and selectivity of target protein degradation. tocris.com

Iii. Mechanistic Dissection of E3 Ligase Ligand Action in Targeted Protein Degradation

E3 Ligase Ligand Engagement and Substrate Recruitment

The E3 ligase ligand component of a PROTAC is responsible for engaging a specific E3 ubiquitin ligase. researchgate.netwisc.edu There are over 600 E3 ligases in the human genome, but only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly utilized in PROTAC design. frontiersin.orgwisc.edu The choice of E3 ligase can significantly influence the degradation efficiency and the tissue-specific activity of the PROTAC. wisc.edu

Once the E3 ligase ligand binds to its corresponding E3 ligase, it effectively "hijacks" the ligase's natural function. mdpi.comuni-frankfurt.de The PROTAC then acts as a scaffold, presenting the bound POI as a "neo-substrate" to the E3 ligase. uni-frankfurt.deannualreviews.org This recruitment process is highly specific, dictated by the design of the PROTAC's POI-binding ligand. researchgate.net The linker connecting the E3 ligase ligand and the POI ligand also plays a crucial role in orienting the two proteins correctly for the subsequent steps. wisc.edu

Ubiquitin Transfer from E2 to the Targeted Protein

The formation of the ternary complex sets the stage for the central event in the degradation cascade: the transfer of ubiquitin to the target protein. uni-frankfurt.deresearchgate.netwisc.edu The E3 ligase, now in close proximity to the POI, recruits a ubiquitin-conjugating enzyme (E2) that is loaded with activated ubiquitin. mdpi.comnih.gov

The transfer of ubiquitin from the E2 enzyme to the POI is catalyzed by the E3 ligase. nih.govbmbreports.org The E3 ligase facilitates the formation of an isopeptide bond between the C-terminus of ubiquitin and a lysine (B10760008) residue on the surface of the target protein. nih.gov This process can be repeated multiple times, resulting in the formation of a polyubiquitin (B1169507) chain on the POI. frontiersin.orgbmbreports.org The type of ubiquitin linkage, most commonly through lysine 48 (K48), serves as a recognition signal for the proteasome. bmbreports.org

Proteasome-Mediated Degradation of Ubiquitinated Substrates

The polyubiquitinated target protein is now marked for destruction by the 26S proteasome, the cell's primary protein degradation machinery. mdpi.comuni-frankfurt.deresearchgate.netwisc.edu The proteasome recognizes the polyubiquitin chain on the POI and unfolds the tagged protein. mdpi.comarxiv.org The unfolded polypeptide chain is then threaded into the catalytic core of the proteasome, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled for future use. arxiv.org

This final step completes the process of targeted protein degradation, effectively eliminating the disease-causing protein from the cell. mdpi.comuni-frankfurt.deresearchgate.netwisc.edu The catalytic nature of this process means that a single PROTAC molecule can mediate the degradation of multiple target protein molecules, leading to potent and sustained biological effects. rsc.orguni-frankfurt.de

Factors Influencing Ternary Complex Stability and Degradation Efficiency

Several factors can influence the stability of the ternary complex and, consequently, the efficiency of protein degradation. frontiersin.org As mentioned earlier, the cooperativity between the POI and the E3 ligase upon PROTAC binding is a critical determinant. uni-frankfurt.de

The length and composition of the linker connecting the two ligand moieties are also of paramount importance. wisc.edu An optimal linker length is required to allow for favorable protein-protein interactions within the ternary complex, while a linker that is too short or too long can lead to steric clashes or an unproductive conformation, respectively. arxiv.orgwisc.edu

Iv. Methodologies for Discovery and Design of E3 Ligase Ligands

High-Throughput Screening (HTS) Approaches for Ligand Identification

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that bind to a target protein. For E3 ligases, various HTS-compatible assays have been developed.

A fluorescence resonance energy transfer (FRET)-based assay has been established for the identification and characterization of Cereblon (CRBN) ligands. nih.gov This method is suitable for screening large compound libraries to find molecules that interact with CRBN, which can be crucial for identifying off-target effects or for the rational design of new CRBN-recruiting molecules. nih.gov Recently, an innovative HTS strategy using a fluorescence-coupled ubiquitination assay has been introduced to identify CRBN-based degraders, including molecular glues and PROTACs. acs.org This system has been successfully used to discover novel degraders of proteins like BRD4. acs.org

For the von Hippel-Lindau (VHL) E3 ligase, HTS approaches have also been employed, although they were initially met with limited success in identifying binders for the Hypoxia-Inducible Factor (HIF) binding site. nih.gov However, sensitive and selective VHL-based binding assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), are critical for identifying and characterizing VHL ligands in a high-throughput manner. acs.org The development of a high-affinity VHL fluorescent probe, BODIPY FL VH032, has enabled a robust TR-FRET assay suitable for HTS campaigns. acs.org

Table 1: Examples of HTS Approaches for E3 Ligase Ligand Discovery

| E3 Ligase | HTS Method | Application | Reference |

|---|---|---|---|

| Cereblon (CRBN) | FRET-based assay | Identification and characterization of CRBN ligands. | nih.gov |

| Cereblon (CRBN) | Fluorescence-coupled ubiquitination assay | Discovery of CRBN-based degraders (molecular glues and PROTACs). | acs.org |

Fragment-Based Ligand Discovery (FBLD) Strategies

Fragment-Based Ligand Discovery (FBLD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). gardp.org These fragments typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, ≤ 3 rotatable bonds). acs.orgnih.gov

Non-covalent fragment screens rely on sensitive biophysical techniques to detect the weak binding of fragments to the target protein. nih.gov For VHL, an extensive fragment-based screening campaign utilized differential scanning fluorimetry (DSF) and nuclear magnetic resonance (NMR) to screen over 1200 fragments. acs.org This led to the identification of 17 unique hits. acs.org Subsequent X-ray crystallography of these hits revealed fragments binding to novel, previously uncharacterized pockets on the VHL-ElonginB-ElonginC (VCB) complex, demonstrating the power of this approach to identify new ligandable sites. acs.orgacs.org

Covalent fragment screens employ libraries of fragments containing reactive electrophilic groups that can form a covalent bond with nucleophilic residues (like cysteine) on the target protein. nih.gov This approach has been used to discover ligands for several E3 ligases, including RING finger protein 114 (RNF114) and DDB1- and CUL4-associated factor 1 (DCAF1). nih.gov The resulting covalent binders can serve as starting points for the development of highly potent and selective inhibitors or PROTACs. nih.gov

Table 2: FBLD Strategies for E3 Ligase Ligand Discovery

| FBLD Strategy | Description | Example E3 Ligase | Reference |

|---|---|---|---|

| Non-Covalent Fragment Screens | Utilizes biophysical methods (e.g., DSF, NMR) to detect weak, non-covalent binding of fragments. | von Hippel-Lindau (VHL) | acs.orgacs.org |

| Covalent Fragment Screens | Employs fragments with reactive groups to form covalent bonds with the target protein. | RNF114, DCAF1 | nih.gov |

Computational Approaches for Ligand Discovery

Computational methods have become indispensable in modern drug discovery, offering a time- and cost-effective way to screen vast chemical libraries and to rationalize structure-activity relationships (SAR). researchgate.netscienceopen.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Virtual screening uses docking to screen large databases of chemical compounds in silico to identify potential binders. nih.gov These methods have been successfully applied to the discovery of ligands for various E3 ligases.

For instance, a combined ligand-based and structure-based virtual screening approach was used to identify potential inhibitors of VHL from the Specs database. nih.gov Similarly, virtual screening of a large compound database led to the identification of inhibitors for the E3 ubiquitin ligase NEDD4-1. nih.gov For PROTACs, molecular docking is particularly valuable for simulating the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is crucial for understanding and optimizing the degradation efficiency. researchgate.netscienceopen.com This approach has aided in the development of numerous PROTACs by helping to select appropriate linkers and predict binding modes. scienceopen.com

Table 3: Computational Approaches in E3 Ligase Ligand Discovery

| Computational Method | Description | Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | Simulating ternary complex formation in PROTACs, rationalizing SAR. | researchgate.netscienceopen.com |

Machine Learning Models for E3 Ligase Binding Prediction

The discovery of novel E3 ligase ligands is increasingly propelled by computational strategies, with machine learning (ML) models emerging as a powerful tool for predicting binding affinity and selectivity. mdpi.com These algorithms can be trained on large datasets to identify optimal chemical properties for a Proteolysis-Targeting Chimera (PROTAC), such as the ideal distance between the target protein and E3 ligase binding sites, to enhance degradation efficiency. mdpi.com By predicting the binding affinity between a potential ligand, the target protein, and the E3 ligase, ML models can significantly reduce the number of experiments required for optimization. mdpi.com

A prominent approach in this domain is the use of pharmacophore-based machine learning models. chemrxiv.orgnih.gov Pharmacophore analysis identifies the essential chemical features a ligand must possess to interact with a specific protein cavity. chemrxiv.orgnih.govacs.org While not always sufficient to predict binding affinity with complete accuracy, it serves as an invaluable tool for filtering large compound libraries and designing focused screening collections. chemrxiv.orgnih.govacs.org

One innovative method employs a pharmacophore fingerprinting scheme known as Extended-Reduced Graph (ErG). chemrxiv.orgnih.govacs.org The ErG fingerprints form the basis for a multi-class classification model, which represents the first application of such a classification approach in the E3 ligase field. nih.govacs.org This model, utilizing algorithms like XGBoost, has demonstrated the ability to assign a known E3 ligase binder to its correct ligase and to predict the probability of a molecule binding to various E3 ligases. chemrxiv.orgnih.gov The resulting statistical model has shown a high accuracy of 93.8%, enabling the effective computational screening of large commercial libraries for the rational design of new E3 ligase binders. mdpi.comnih.govacs.org

| Machine Learning Model/Technique | Description | Application in E3 Ligase Ligand Discovery | Key Findings/Accuracy |

| Pharmacophore-Based Models | Identifies key chemical features necessary for ligand-protein interaction. chemrxiv.orgnih.govacs.org | Filtering and designing focused libraries for screening campaigns. chemrxiv.orgnih.gov | Serves as a valuable initial screening tool. chemrxiv.org |

| Extended-Reduced Graph (ErG) | A pharmacophore fingerprinting scheme used in a multi-class classification model. chemrxiv.orgnih.gov | Assigns correct E3 ligase binders and predicts binding probability to different E3 ligases. chemrxiv.orgnih.govacs.org | The statistical model showed an accuracy of 93.8%. mdpi.comnih.govacs.org |

| XGBoost (Gradient Boosting) | A "transparent" machine learning model that aggregates results sequentially. nih.gov | Used with ErG to predict the specificity of E3 ligase binders. nih.gov | The model was optimized through random search and cross-validated. nih.gov |

Synthetic Chemistry and Medicinal Chemistry Optimization

Optimization efforts have led to significant improvements in PROTACs that recruit well-known E3 ligases like Cereblon (CRBN), von Hippel-Lindau (VHL), and inhibitors of apoptosis proteins (IAPs). nih.gov For instance, the optimization of CRBN E3 ligase ligands has played a crucial role in advancing PROTACs into clinical trials. nih.gov In one example, further optimization of a CRBN ligand led to the discovery of compound 41, an ER degrader with a DC₅₀ value of 0.41 nM in MCF-7 cells. nih.gov Similarly, the clinical candidate ARV-471, another ER degrader, demonstrated enhanced degradation activity (DC₅₀ of 1.8 nM in MCF-7 cells) due to optimization. nih.gov

The process often involves a stepwise, rational approach to modify different parts of the ligand. nih.gov For example, in the development of EGFR L858R degraders, both VHL- and CRBN-recruiting ligands were synthesized and optimized, resulting in potent degraders with DC₅₀ values in the low nanomolar range and good plasma exposure in mice. frontiersin.orgnih.gov The optimization of ligands for newer E3 ligases, such as DCAF15, is also an active area of research. acs.org Scientists have used techniques like cryo-electron microscopy to support structure-based design, improving micromolar starting points into potent binders. acs.org These efforts highlight the intricate work required in organic synthetic chemistry and medicinal chemistry to develop clinically viable PROTACs. frontiersin.orgnih.gov

| Compound/Degrader | E3 Ligase Recruited | Target Protein | Key Optimization Finding |

| ARV-471 | CRBN | Estrogen Receptor (ERα) | Chiral degrader with improved degradation activity (DC₅₀ = 1.8 nM). nih.gov |

| Compound 41 (Hengrui) | CRBN | Estrogen Receptor (ERα) | Optimized CRBN ligand led to a potent degrader (DC₅₀ = 0.41 nM). nih.gov |

| Degrader 68 (Jin et al.) | VHL | EGFR L858R | VHL-based degrader with DC₅₀ of 5.0 nM in HCC-827 cells. frontiersin.orgnih.gov |

| Degrader 69 (Jin et al.) | CRBN | EGFR L858R | CRBN-based degrader with DC₅₀ of 11 nM in HCC-827 cells. frontiersin.orgnih.gov |

| Compound 24 (AstraZeneca) | DCAF15 | N/A (Binder) | Potent binder identified through cryo-EM supported, structure-based design. acs.org |

Structure-Based Design Principles for E3 Ligase Ligands

Structure-based design is a cornerstone in the development of novel E3 ligase ligands. nih.gov This approach relies on detailed three-dimensional structural information of the E3 ligase, often in complex with a substrate peptide or a small molecule fragment, to guide the rational design of potent and selective ligands. nih.gov Solving co-crystal structures of E3 ligases with their natural substrate peptides has been a major strategy. nih.gov A notable success of this method was the development of non-peptidic ligands for VHL, which was informed by the binding of the substrate HIF-1α peptide. nih.gov

Fragment-based lead discovery (FBLD) is another powerful structure-based technique. nih.govacs.org This method involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to the E3 ligase. nih.govacs.org These fragment hits serve as starting points for building more potent ligands. For example, fragment-based screening against the VHL–ElonginB–ElonginC complex was instrumental in the discovery of VHL ligands. nih.gov Similarly, a fragment-to-lead campaign for KEAP1, another E3 ligase, utilized fragment merging and structure-based design to develop KI-696, a highly potent and selective inhibitor. acs.org

The design principles for E3 ligases often leverage their modular construction. nih.gov E3 ligases typically have separate domains for substrate recognition and for binding the E2 ubiquitin-conjugating enzyme. nih.gov This modularity, often involving flexible linkers between domains, is a key aspect of their function and regulation. nih.gov Structure-based design can exploit these features, for example, by identifying solvent-exposed regions of a bound ligand that are suitable for attaching a linker to create a PROTAC, without disrupting the crucial binding interactions with the E3 ligase. frontiersin.org The use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), is also becoming more common, aiding in the optimization of ligands for newly targeted E3 ligases like DCAF15. acs.org

V. Expanding the E3 Ligase Toolbox for Targeted Protein Degradation Research

Limitations of Predominantly Utilized E3 Ligases (CRBN, VHL)

The extensive use of CRBN and VHL in PROTAC development stems from the availability of well-characterized, high-affinity small molecule ligands. nih.govrsc.org However, this narrow focus has several limitations that hinder the broader application of TPD technology.

A primary constraint is the differential expression of CRBN and VHL across various cell types and tissues. researchgate.netnih.gov Some cell types may have low or non-existent expression of these ligases, rendering CRBN- or VHL-based PROTACs ineffective in those contexts. researchgate.net For instance, VHL is often downregulated in certain cancers, which would limit the therapeutic efficacy of VHL-recruiting PROTACs in those malignancies. researchgate.net

Furthermore, resistance to CRBN- and VHL-based PROTACs has been observed. nih.gov This can arise from mutations in the E3 ligase that prevent PROTAC binding or from the downregulation of the ligase itself. researchgate.net The development of resistance mechanisms underscores the need for alternative E3 ligases to overcome this challenge.

Another limitation is that not all target proteins can be effectively degraded by CRBN or VHL. The formation of a stable and productive ternary complex between the target protein, PROTAC, and E3 ligase is crucial for ubiquitination. researchgate.net For some target proteins, the geometry of the ternary complex formed with CRBN or VHL may not be optimal for efficient ubiquitination, leading to poor degradation. researchgate.net

Finally, the widespread expression of CRBN and VHL can lead to off-target effects and systemic toxicity, as the PROTAC may induce degradation of the target protein in healthy tissues where the ligase is present. researchgate.net

Strategies for Identifying and Validating Novel E3 Ligase Ligands

To overcome the limitations of CRBN and VHL, researchers are actively pursuing various strategies to identify and validate ligands for novel E3 ligases. These efforts are crucial for expanding the TPD toolbox and unlocking the full therapeutic potential of this modality. nih.gov

Several screening approaches are employed to discover new E3 ligase ligands:

High-Throughput Screening (HTS): This involves screening large libraries of small molecules to identify compounds that bind to a specific E3 ligase. nih.gov

Fragment-Based Ligand Discovery (FBLD): This method uses libraries of small, low-complexity molecules ("fragments") to identify weak binders that can then be optimized into more potent ligands. nih.gov This approach has been successfully used to develop ligands for VHL. nih.gov

Covalent Ligand Screening: This strategy aims to identify molecules that form a covalent bond with a specific amino acid residue, often a cysteine, on the E3 ligase. nih.gov This can lead to highly potent and selective ligands.

DNA-Encoded Library (DEL) Screening: DEL technology allows for the screening of massive libraries of compounds, each tagged with a unique DNA barcode, to identify binders to a target E3 ligase. nih.gov

Computational and Structure-Based Design: As more E3 ligase structures become available, computational methods and structure-guided design can be used to predict and design new ligands. nih.gov

Once potential ligands are identified, they must be rigorously validated to confirm their ability to recruit the E3 ligase for protein degradation. A common validation workflow includes:

Biochemical and Biophysical Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays are used to confirm direct binding of the ligand to the E3 ligase and determine its affinity.

Cellular Target Engagement Assays: These assays, such as the NanoBRET assay, confirm that the ligand can bind to the E3 ligase within a cellular context. nih.govacs.org

PROTAC-Mediated Degradation: The novel ligand is incorporated into a PROTAC targeting a well-characterized protein of interest, such as BRD4. nih.gov The ability of the resulting PROTAC to induce degradation of the target protein is then assessed.

Mechanistic Studies: To confirm that degradation is dependent on the novel E3 ligase, experiments such as competition assays with the free ligand, and knockdown or knockout of the E3 ligase are performed. acs.orgtandfonline.com

Research on Under-Exploited E3 Ligase Families and Their Ligands

The quest to expand the E3 ligase toolbox has led to increased research into several under-exploited E3 ligase families. These families offer the potential for tissue-specific degradation and new avenues to degrade proteins that are resistant to CRBN- or VHL-based approaches. icr.ac.ukacs.org

Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that is best known for its role in regulating the tumor suppressor p53. nih.govscienceopen.com Small molecule inhibitors of the MDM2-p53 interaction, such as the nutlins, have been developed as potential cancer therapeutics. nih.gov These inhibitors bind to the p53-binding pocket on MDM2. nih.gov

The first all-small-molecule PROTAC, reported in 2008, utilized a nutlin derivative to recruit MDM2 for the degradation of the androgen receptor (AR). scienceopen.comaacrjournals.org This demonstrated the feasibility of hijacking MDM2 for targeted protein degradation. MDM2-based PROTACs offer a dual mechanism of action in cancer therapy: in addition to degrading the target protein, they also stabilize p53 by preventing its interaction with MDM2, which can lead to cell cycle arrest and apoptosis. nih.govaacrjournals.org However, MDM2-recruiting PROTACs have generally shown lower degradation efficiency compared to those based on CRBN and VHL. scienceopen.comscienceopen.com

| Compound Name | Description |

| Nutlin-3 | A potent MDM2 inhibitor that binds to the p53-binding pocket of MDM2. nih.govscienceopen.com It has been used in the design of MDM2-recruiting PROTACs. scienceopen.com |

| Idasanutlin (B612072) | An MDM2 antagonist that has been incorporated into PROTACs to engage MDM2 for target ubiquitination. aacrjournals.org |

| A1874 | An MDM2-recruiting, BRD4-degrading PROTAC that incorporates the MDM2 antagonist idasanutlin and the BRD4 inhibitor JQ1. aacrjournals.org |

Kelch-like ECH-associated protein 1 (KEAP1) is the substrate adapter for the CUL3 E3 ubiquitin ligase complex and plays a key role in the cellular response to oxidative stress. nih.gov Recently, ligands for KEAP1 have been developed and successfully used to create PROTACs. rsc.org

Both peptide-based and non-peptidic small molecule ligands have been explored. nih.govyakhak.org For instance, a PROTAC was developed by linking a selective, non-covalent small-molecule KEAP1 binder to a ligand for the bromodomain and extra-terminal domain (BET) family of proteins, resulting in the degradation of BRD3 and BRD4. nih.gov KEAP1-recruiting PROTACs have shown interesting properties, such as durable degradation of their targets and improved anti-proliferative activity in certain cancer cell lines compared to CRBN-based degraders. nih.gov The distinct tissue distribution of KEAP1 compared to CRBN and VHL suggests its potential for developing tissue-selective degraders. nih.gov

| Compound Name | Description |

| Bardoxolone (CDDO) | A covalent ligand of KEAP1 that has been utilized in a nonpeptidic degrader to target BRD4. nih.gov |

| MS83 | A proof-of-concept KEAP1-recruiting PROTAC that links a selective, noncovalent KEAP1 ligand to a BRD4/3/2 binder. nih.gov |

| SD-2406 | A KEAP1-recruiting PROTAC that uses a selective KEAP1 inhibitor linked to JQ1 to degrade BRD4. yakhak.org |

The DDB1 and CUL4-associated factor (DCAF) family of proteins are substrate receptors for the CUL4 E3 ubiquitin ligase complex. europa.eu Several members of this family have emerged as promising targets for developing novel PROTACs. rsc.org

Ligands for DCAF15, such as the aryl sulfonamides indisulam (B1684377) and tasisulam, act as "molecular glues" that induce the degradation of the splicing factor RBM39. enamine.net This discovery has spurred interest in developing DCAF15-recruiting PROTACs. Covalent binders for other DCAF family members, including DCAF1, DCAF11, and DCAF16, have also been identified. enamine.net The tissue-specific expression patterns of some DCAF proteins make them attractive candidates for developing targeted therapies with improved safety profiles. europa.eu

| Compound Name | Description |

| Indisulam | An aryl sulfonamide that acts as a molecular glue to induce the degradation of RBM39 by recruiting the CUL4-DCAF15 E3 ligase. enamine.net |

| Tasisulam | An aryl sulfonamide with a similar mechanism of action to indisulam, binding to DCAF15. enamine.net |

| Chloroquinoxaline sulfonamide (CQS) | A clinically tested aryl sulfonamide that also functions as a molecular glue for DCAF15. enamine.net |

The tripartite motif (TRIM) family is one of the largest families of RING-type E3 ligases, with many members involved in various cellular processes, including protein quality control and immunity. nih.govfrontiersin.org Several TRIM proteins have been identified as potential targets for TPD.

Ligands for the bromodomain of TRIM24 have been reported, and a PROTAC based on one of these ligands has been developed, confirming TRIM24 as a novel therapeutic target in acute leukemia. nih.govacs.org Similarly, ligands for TRIM33 have been identified, laying the groundwork for the development of TRIM33-recruiting PROTACs. nih.govresearchgate.net The diverse functions and expression patterns of the TRIM family members offer a rich landscape for the development of novel and selective protein degraders. acs.org

| Compound Name | Description |

| IACS-9571 | A reported ligand for the bromodomain of TRIM24. nih.govresearchgate.net |

IAP/XIAP Ligands

The Inhibitor of Apoptosis (IAP) family of proteins, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), are attractive targets for TPD due to their role in regulating apoptosis and their E3 ligase activity. researchgate.netaph-hsps.hu Ligands for IAP proteins, often based on the Smac/DIABLO protein, have been developed and incorporated into PROTACs, which are sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers). aph-hsps.hujst.go.jp

IAP antagonists can induce the auto-ubiquitination and subsequent degradation of cIAP1. jst.go.jp In the context of PROTACs, the recruitment of IAPs can lead to the degradation of the target protein of interest (POI). sigmaaldrich.com For instance, SNIPERs have been successfully used to degrade proteins such as ERα, BCR-ABL, and BRD4. jst.go.jp Interestingly, the degradation mechanism can differ between IAP family members. For example, cIAP1 degradation can be triggered by the binding of an IAP antagonist alone, while XIAP degradation often requires the formation of a ternary complex involving the PROTAC and the target protein. jst.go.jp This suggests that XIAP in the ternary complex is degraded along with the POI. jst.go.jp

| Compound/Ligand Class | E3 Ligase Target | Research Finding |

| IAP antagonists (e.g., LCL-161-based) | cIAP1, XIAP | Used in SNIPERs to degrade target proteins like ERα and BRD4. jst.go.jp |

| AVPI mimetics | IAP family (XIAP, cIAP1, cIAP2) | Serve as building blocks for developing IAP-recruiting PROTACs. aph-hsps.husigmaaldrich.com |

| Modified XIAP recruitment ligands | XIAP | Can induce the self-degradation of XIAP in a proteasome-dependent manner. nih.gov |

GID4 Ligands

The Glucose-induced degradation protein 4 homolog (GID4), a substrate receptor of the human CTLH E3 ligase complex, has emerged as a promising new candidate for TPD. thesgc.orgacs.org GID4 is expressed in most tissue types, making it an attractive target for developing broadly applicable degraders. acs.org

Researchers have successfully demonstrated that the GID4/CTLH complex can be leveraged for targeted protein degradation. thesgc.orgresearchgate.net Through fragment-based screening and structure-guided design, noncovalent small molecule ligands for GID4 have been identified. acs.org For example, two initial binders, 16 and 67 , were discovered with dissociation constants (Kd) of 110 µM and 17 µM, respectively. acs.org Further optimization led to the development of more potent binders. acs.org

These GID4 ligands have been incorporated into PROTACs. A notable example is NEP162 , a GID4-based PROTAC designed to degrade the BET family protein BRD4. researchgate.netnih.gov NEP162 was shown to effectively eliminate endogenous BRD4 in a manner dependent on both GID4 and the ubiquitin-proteasome system. researchgate.netnih.gov Furthermore, this PROTAC exhibited antiproliferative activity and inhibited tumor growth in a xenograft model, highlighting its potential therapeutic applications. researchgate.netnih.gov Crystal structures of the GID4-PROTAC-BRD4 ternary complex have provided valuable insights into the molecular basis of this induced degradation, revealing plastic interactions between GID4 and BRD4. researchgate.netnih.gov

| Compound/Ligand | E3 Ligase Target | Key Finding |

| 16 | GID4 | Fragment-derived binder with a Kd of 110 µM. acs.org |

| 67 | GID4 | Fragment-derived binder with a Kd of 17 µM. acs.org |

| NEP162 | GID4 | PROTAC that degrades BRD4 and shows anti-tumor activity. researchgate.netnih.gov |

| PFI-7 | GID4 | A chemical probe that selectively engages GID4 in live cells. thesgc.org |

RNF Family Ligands (e.g., RNF4, RNF114)

The RING finger protein (RNF) family of E3 ligases represents another fertile ground for expanding the TPD toolbox. Covalent ligand screening approaches have been particularly successful in identifying recruiters for RNF4 and RNF114. mdpi.comnih.gov

For RNF4, a cysteine-reactive covalent ligand, CCW16 , was identified through an activity-based protein profiling (ABPP) screen. mdpi.combiorxiv.org This ligand was shown to react with zinc-coordinating cysteines in the RING domain of RNF4. biorxiv.org CCW16 was subsequently incorporated into the PROTAC CCW 28-3 , which effectively degrades BRD4 in an RNF4-dependent manner. mdpi.combiorxiv.org

Similarly, the natural product Nimbolide was discovered to be a covalent binder of RNF114, targeting a specific cysteine residue. mdpi.comnih.gov This discovery led to the development of nimbolide-based PROTACs, such as XH2 , which also targets BRD4 for degradation by recruiting RNF114. nih.govgoogle.com Further research led to the creation of a fully synthetic and more potent covalent ligand for RNF114, EN219 (IC50 = 470 nM). nih.gov EN219 was used to generate the PROTAC ML 2-14 , which demonstrated potent degradation of BRD4. nih.gov

| Compound/Ligand | E3 Ligase Target | Target Protein (PROTAC) | Degradation Potency |

| CCW16 | RNF4 | - | IC50 = 1.8 µM mdpi.com |

| CCW 28-3 | RNF4 | BRD4 | - |

| Nimbolide | RNF114 | BRD4 (as PROTAC XH2) | IC50 = 240 nM (XH2) nih.gov |

| EN219 | RNF114 | - | IC50 = 470 nM nih.gov |

| ML 2-14 | RNF114 | BRD4 | DC50 = 14-36 nM nih.gov |

UBR1 Ligands

The UBR box-containing E3 ligases, also known as N-recognins, are key components of the N-degron pathway, which recognizes and targets proteins with specific N-terminal residues for degradation. mdpi.com Among these, UBR1 is a widely expressed protein that has been shown to be effective in driving the degradation of oncogenic proteins, making it a target for PROTAC development. biorxiv.orgresearchgate.net

The development of recruiters for UBR1 has been a focus of recent research, particularly using computational and fragment-based approaches. biorxiv.orgresearchgate.net One study highlighted a rationally designed PROTAC that used an N-degron peptide as a UBR1 recruiter to successfully degrade the oncogenic steroid receptor coactivator-1 (SRC-1). biorxiv.org This demonstrated the potential of harnessing the N-degron pathway for therapeutic purposes. biorxiv.org

Computational strategies, such as fragment-based peptidomimetics, have been employed to design non-peptidic UBR1 recruiters to overcome the limitations of peptide-based ligands, such as poor cell permeability and proteolytic instability. biorxiv.orgresearchgate.net These in silico methods have led to the identification of promising small molecule scaffolds, like BCF 2 , that are predicted to be robust recruiters of UBR1 and suitable for incorporation into PROTACs. researchgate.net

| Ligand Class/Compound | E3 Ligase Target | Approach | Key Finding |

| N-Degron peptide | UBR1 | Rational design | Successfully degraded the oncogenic protein SRC-1. biorxiv.org |

| BCF 2 | UBR1 | Computational design | Identified as a promising non-peptidic recruiter for UBR1. researchgate.net |

HECT and RBR E3 Ligases

The majority of E3 ligases belong to the RING family. frontiersin.org However, the HECT (Homologous to E6AP C-terminus) and RBR (RING-between-RING) classes of E3 ligases represent a smaller but important group with distinct mechanisms of action. nih.govfrontiersin.org Unlike RING ligases that facilitate the direct transfer of ubiquitin from an E2 enzyme to the substrate, HECT and RBR ligases form a thioester intermediate with ubiquitin before transferring it to the target protein. nih.govfrontiersin.org

The development of ligands for HECT and RBR E3 ligases is an active area of research aimed at further diversifying the TPD platform. discoveryontarget.com Novel chemical probes and cross-linking reagents are being developed to discover small molecule inhibitors, activators, and hijackers for these ligase families. discoveryontarget.com For example, the UbFluor technology has been utilized to discover nanomolar inhibitors of HECT E3 ligases, demonstrating the feasibility of targeting these enzymes with small molecules. discoveryontarget.com While the development of PROTACs that recruit HECT or RBR ligases is still in its early stages compared to RING ligase-based degraders, these efforts hold promise for expanding the scope of TPD. bioduro.com

Development of Tumor-Specific E3 Ligase Ligands

A significant advancement in TPD is the development of PROTACs that can selectively degrade proteins in tumor cells, thereby minimizing off-target effects in healthy tissues. grantome.comnih.gov This can be achieved by harnessing E3 ligases that are specifically or preferentially expressed in cancer cells. tandfonline.comnih.gov While commonly used E3 ligases like CRBN and VHL are broadly expressed, recent proteomic studies have identified a number of tumor-specific E3 ligases. grantome.comtandfonline.comnih.gov

One strategy involves targeting cancer testis antigens, which are typically expressed only in the male germline but can be re-expressed in various cancers. grantome.comnih.gov For example, the MAGE-A3 protein, which is re-expressed in cancers like melanoma, forms a tumor-specific E3 ligase complex with the ubiquitously expressed TRIM28. grantome.comnih.gov Developing a ligand for MAGE-A3 would allow for the recruitment of this tumor-specific E3 ligase complex to degrade target proteins only in cancer cells. grantome.comnih.gov

Fragment-based ligand discovery (FBLD) is a key approach being used to accelerate the identification of ligands for these tumor-specific E3 ligases. tandfonline.comnih.gov By identifying and validating E3 ligases with restricted expression patterns, it is possible to design the next generation of cancer therapies with improved precision and efficacy. tandfonline.comnih.gov For instance, public databases have been used to compile lists of E3 ligases found only in specific tumor types, providing a valuable resource for these efforts. tandfonline.comnih.gov Research has identified several E3 ligases, such as UBR4, UBR5, and HUWE1, that are involved in targeting cancer-associated proteins for degradation, suggesting their potential as targets for tumor-focused therapies. biorxiv.org

| E3 Ligase Target | Association with Cancer | Rationale for TPD |

| MAGE-A3/TRIM28 complex | Cancer testis antigen, re-expressed in various cancers. grantome.comnih.gov | Forms a tumor-specific E3 ligase complex, enabling tumor-selective degradation. grantome.comnih.gov |

| UBR4, UBR5, HUWE1 | Mark cancer-associated APOBEC3 deaminases for degradation. biorxiv.org | Targeting these ligases could limit A3-driven hypermutation in cancer. biorxiv.org |

| NSD2 | Identified as a colon-specific E3 ligase. oup.com | Potential for developing colon cancer-specific degraders. oup.com |

| ZNRF3 | Prioritized as a gastrointestinal-specific E3 ligase. oup.com | A known PROTAC candidate for colon cancer. oup.com |

Vi. Structural Biology and Biophysical Characterization of E3 Ligase Ligand Interactions

Co-Crystal Structures of E3 Ligase-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the binding modes of ligands to E3 ligases, providing a structural foundation for rational drug design. nih.govmdpi.com The von Hippel-Lindau (VHL) protein, a key component of the CRL2^VHL^ E3 ligase complex, has been a primary focus of these studies. nih.govnih.gov

Early efforts in the development of VHL ligands were guided by the structure of the VHL complex with its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). nih.govacs.org This led to the design of peptide-based inhibitors and subsequently to the first small-molecule ligands. acs.org A significant breakthrough came with the report of co-crystal structures of VHL in complex with optimized small-molecule ligands, such as VH032 and the related compound E3 Ligase Ligand 19 (also known as VHL ligand 3 or VH032-cyclopropane-F). nih.govmdpi.commedchemexpress.com

These structures revealed that the ligands mimic the binding mode of the HIF-1α peptide. nih.govacs.org Key interactions include hydrogen bonds between the ligand's pyrrolidine (B122466) hydroxyl group and the side chains of Ser111 and His115 in VHL, as well as an interaction between the amide NH group and His110. nih.gov Furthermore, a π-π stacking interaction between the phenyl group of the ligand and Tyr98 of VHL contributes significantly to the binding affinity. nih.gov The analysis of these co-crystal structures has been crucial for understanding the structure-activity relationships and for optimizing the affinity and physicochemical properties of VHL ligands. mdpi.comfrontiersin.org

| Compound/Complex | PDB ID | Key Interacting Residues in E3 Ligase | Reference |

| VHL-Elongin B-Elongin C with HIF-1α peptide | 1LM8 | Ser111, His115, His110, Tyr98 | acs.org |

| VHL-Elongin B-Elongin C with small-molecule inhibitor | 3ZRC | Not specified | acs.org |

| DDB1-CRBN with thalidomide (B1683933) | 4CI1 | Not specified | researchgate.net |

| MsCI4 (CRBN homologue) with thalidomide | 4V2Y | W99 (MsCI4) | acs.org |

| BCL6 BTB/POZ dimer with fragment 1 | 5MW2 | Not specified | researchgate.net |

| XIAP-BIR3 with fragment 10 | 5c3h | Not specified | acs.org |

| KLHDC2 with KDRLKZ-1 | 8SGE | Not specified | arvinas.com |

| TRIM58 with TRIM-473 | 8PD6 | Not specified | researchgate.net |

Mapping Ligand Binding Sites and Functional Hotspots on E3 Ligases

Identifying the precise binding sites of ligands and the "functional hotspots" on E3 ligases is critical for designing potent and selective degraders. nih.gov Functional hotspots are residues or regions on the E3 ligase that are crucial for the formation and stability of the ternary complex (E3 ligase-ligand-target protein), which is a prerequisite for target ubiquitination and degradation. nih.govresearchgate.net

For VHL, the ligand-binding site is the same pocket that recognizes the hydroxylated proline residue of HIF-1α. acs.org Deep mutational scanning approaches have been employed to map functional hotspots on both VHL and Cereblon (CRBN), another widely used E3 ligase. nih.gov These studies involve creating a library of E3 ligase mutants and assessing their ability to support degradation in the presence of a specific PROTAC. This allows for the identification of residues that, when mutated, disrupt the ternary complex formation and confer resistance to the degrader. nih.gov

These functional landscapes, when integrated with structural data, provide a comprehensive map of the critical interfaces involved in PROTAC-mediated degradation. nih.gov For instance, mutations in residues at the VHL-PROTAC interface or the VHL-target protein interface can abolish degradation, highlighting their importance as functional hotspots. nih.govresearchgate.net This knowledge is invaluable for predicting potential resistance mechanisms and for designing next-generation degraders that can overcome them. researchgate.net

Protein-Protein Interaction (PPI) Modulation by E3 Ligase Ligands

E3 ligase ligands, particularly when incorporated into PROTACs, are powerful modulators of protein-protein interactions (PPIs). researchgate.net The fundamental mechanism of a PROTAC is to induce a novel PPI between the E3 ligase and a target protein that would not normally interact. researchgate.net The PROTAC molecule acts as a molecular bridge, facilitating the formation of a stable ternary complex. researchgate.net

The efficiency of this induced PPI is a key determinant of the PROTAC's degradation activity. The design of the PROTAC, including the choice of E3 ligase ligand, the target protein ligand, and the linker connecting them, is crucial for optimizing the geometry and stability of the ternary complex. researchgate.net The linker, in particular, plays a critical role in positioning the E3 ligase and the target protein favorably for ubiquitin transfer. nih.gov

Biophysical Assays for Ligand Binding Validation

A variety of biophysical assays are employed to validate the binding of ligands to E3 ligases and to characterize the formation of ternary complexes. These assays are essential for confirming target engagement and for quantifying the affinity and kinetics of these interactions.

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method for quantifying ligand binding to a target protein. promega.com In the context of E3 ligases, a NanoLuc luciferase is fused to the E3 ligase of interest (e.g., VHL or CRBN) and expressed in cells. promega.com A cell-permeable fluorescent tracer that binds to the E3 ligase is then added. When the tracer binds to the NanoLuc-E3 ligase fusion protein, BRET occurs. promega.com

The addition of a competing ligand, such as This compound or a PROTAC containing it, will displace the tracer, leading to a dose-dependent decrease in the BRET signal. promega.com This allows for the determination of the ligand's intracellular affinity (IC₅₀) for the E3 ligase in a physiological environment. promega.comacs.org NanoBRET assays can be performed in both intact and permeabilized cells, which can provide insights into the cell permeability of the tested compounds. acs.orgnih.gov This technique has been successfully used to measure the engagement of various PROTACs with their respective E3 ligases, including VHL. acs.org

Competitive affinity-based protein profiling (ABPP) is a chemical proteomics technique used to identify the protein targets of a small molecule in a complex biological sample. biorxiv.org This method is particularly useful for identifying the E3 ligases that a novel ligand binds to. nih.govbiorxiv.org

In a typical competitive ABPP experiment, a cell lysate or live cells are treated with the test compound (e.g., a potential E3 ligase ligand) at various concentrations. Subsequently, a probe molecule, which is often an alkyne- or biotin-tagged version of a known ligand that covalently binds to the E3 ligase, is added. biorxiv.org The probe will label the E3 ligases that are not already occupied by the test compound. The extent of probe labeling is then quantified, often by mass spectrometry. A reduction in probe labeling in the presence of the test compound indicates that it binds to and competes for the same E3 ligase. biorxiv.org This approach was used to demonstrate that the natural product Piperlongumine (PL) binds to multiple E3 ligases, leading to its development as a novel E3 ligase ligand for PROTACs. nih.govbiorxiv.org

TurboID is a proximity labeling method that utilizes an engineered biotin (B1667282) ligase with enhanced activity. biorxiv.orguzh.ch When fused to a "bait" protein, TurboID biotinylates nearby "prey" proteins within a short timeframe. biorxiv.org This technique is highly effective for identifying weak and transient protein-protein interactions. biorxiv.org

In the context of E3 ligase ligand research, a TurboID-bait assay can be used to identify the specific E3 ligase recruited by a PROTAC to degrade a target protein. biorxiv.org In this setup, the target protein is fused to TurboID. Upon treatment with a PROTAC and biotin, the TurboID-target fusion protein will biotinylate the E3 ligase that is brought into proximity by the PROTAC. The biotinylated proteins can then be isolated and identified by mass spectrometry. biorxiv.org This powerful approach was instrumental in identifying KEAP1 as the E3 ligase recruited by a Piperlongumine-based PROTAC to degrade the protein CDK9. nih.govbiorxiv.org

Vii. Advanced Research Strategies and Emerging Concepts in E3 Ligase Ligand Field

Covalent E3 Ligase Ligands and Their Potential

Covalent E3 ligase ligands represent a significant advancement in the design of protein degraders. Unlike traditional non-covalent ligands, these molecules form a permanent, irreversible bond with the E3 ligase. This stable interaction offers several potential advantages. Covalent binding can enhance the efficacy of proteolysis-targeting chimeras (PROTACs) by enabling the targeting of E3 ligases with shallow or difficult-to-drug binding sites. researchgate.netresearchgate.net Furthermore, the irreversible nature of the bond means that the PROTAC-E3 ligase complex does not dissociate, allowing a single complex to recruit and mediate the degradation of multiple target protein molecules, thereby enhancing degradation capacity. researchgate.netresearchgate.net

A notable example in this class is an irreversible covalent ligand for the Suppressor of Cytokine Signaling 2 (SOCS2) E3 ligase, which has been designated as ligand 19 in some studies. researchgate.netresearchgate.net This ligand was developed through fragment-based screening and was shown to form a covalent bond with a cysteine residue (Cys111) located in the EF loop of the SOCS2 protein. researchgate.net The development of such irreversible ligands for SOCS2 is a key step toward creating new chemical probes to study the biology of the SOCS2-Cullin-RING E3 ligase 5 (CRL5) complex and to develop novel PROTACs that can hijack SOCS2 for targeted protein degradation. nih.govdundee.ac.uk The covalent engagement of this ligand competitively blocks the recruitment of the native substrates of SOCS2. nih.govdundee.ac.uk The potential of these covalent ligands is underscored by their ability to permanently reprogram an E3 ligase to degrade a protein of interest throughout its cellular lifespan. acs.org

Another compound, also referred to as ligand 19 , is a derivative of the VHL ligand VH032. mdpi.com In contrast to the SOCS2 ligand, this VHL ligand is typically used in non-covalent PROTACs. mdpi.com

Homo-PROTACs and E3 Ligase Auto-Degradation

Homo-PROTACs are bivalent molecules composed of two identical E3 ligase ligands joined by a linker. researchgate.nettandfonline.com This design induces the dimerization of the E3 ligase, leading to its own ubiquitination and subsequent degradation by the proteasome, a process known as auto-degradation or self-destruction. dundee.ac.ukresearchgate.net This strategy can be employed to achieve selective chemical knockdown of a specific E3 ligase, providing a valuable tool for studying its biological function. researchgate.net For instance, Homo-PROTACs have been successfully designed to induce the degradation of E3 ligases such as VHL, Cereblon (CRBN), and MDM2. researchgate.net

Currently, there is no published research specifically describing the use of either the irreversible SOCS2 E3 ligase Ligand 19 or the VHL This compound in the design or synthesis of Homo-PROTACs for E3 ligase auto-degradation.

Dual-Ligand PROTACs for Enhanced Degradation

Dual-ligand PROTACs are multivalent degraders that feature two copies of a protein of interest (POI) ligand and two copies of an E3 ligase ligand. Current time information in London, GB.nih.govresearchgate.net The hypothesis behind this design is that the increased number of binding sites will promote the formation of more stable and long-lived ternary complexes between the target protein and the E3 ligase. Current time information in London, GB.researchgate.net This enhanced avidity is expected to lead to more potent and sustained protein degradation compared to conventional single-ligand PROTACs. Current time information in London, GB.nih.gov Research has shown that dual-ligand PROTACs can achieve a significant increase in degradation efficiency and cytotoxicity in cancer cell lines. Current time information in London, GB.nih.gov

A related concept is the development of hetero-multivalent PROTACs, which are designed to recruit two different E3 ligases simultaneously within the same molecule. acs.org This approach could potentially enhance degradation efficacy and overcome resistance mechanisms that may arise from the loss of a single E3 ligase's function. acs.org

There is currently no available scientific literature that details the incorporation or testing of the irreversible SOCS2 This compound or the VHL This compound in dual-ligand or hetero-multivalent PROTAC constructs.

E3-Ligand Free (ELF) Degrader Approaches

E3-Ligand Free (ELF) degrader strategies represent a novel approach to bypass the need for traditional small-molecule E3 ligase ligands, which are not available for the vast majority of the over 600 E3 ligases in the human proteome. biorxiv.orgsciety.org One prominent ELF method utilizes genetic code expansion (GCE) to site-specifically incorporate a non-canonical amino acid (ncAA) containing a reactive chemical handle, such as a tetrazine, into the structure of an E3 ligase within living cells. biorxiv.orgsciety.org A separate molecule, consisting of a ligand for the target protein attached to a complementary reactive group (like strained trans-cyclooctene), is then introduced. biorxiv.org An in-cell "click" chemistry reaction covalently links the target protein ligand directly to the E3 ligase, effectively mimicking a PROTAC and inducing the degradation of the target protein. biorxiv.orgsciety.org This platform allows researchers to map the surface of E3 ligases to identify optimal sites for inducing degradation and to evaluate the potential of novel E3 ligases for which no ligands exist. sciety.org

There is no research available that describes the use of This compound (either the SOCS2 or VHL variant) within the context of E3-Ligand Free degrader systems. The ELF approach is, by design, intended for E3 ligases where traditional ligands are not available or to explore new functional sites, rather than utilizing existing, well-defined ligands.

Genetic Code Expansion for E3 Ligase Functionalization

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities into proteins in living cells. biorxiv.orgnih.gov In the field of targeted protein degradation, GCE is used to functionalize E3 ligases in several ways. As described in the ELF degrader section, it can be used to install bioorthogonal handles for creating covalent E3-target protein conjugates. biorxiv.orgsciety.org This allows for precise control over the location of the induced proximity event on the E3 ligase surface, helping to identify novel "PROTACable" sites that can inform future ligand design. nih.gov This technique provides a minimally disruptive way to modify the E3 ligase, preserving its native structure and function while enabling new modes of action. biorxiv.orgnih.gov

No studies have been published that specifically apply genetic code expansion techniques to modify or functionalize either the irreversible SOCS2 This compound or the VHL This compound . GCE is typically used to modify the protein (the E3 ligase) itself, rather than the small-molecule ligand.

Beyond Protein Degradation: Ligands for other Induced Proximity Paradigms

The principle of using bifunctional molecules to induce proximity between two proteins is being extended beyond degradation to manipulate other post-translational modifications (PTMs). nih.gov This has given rise to new classes of chimeric molecules that recruit enzymes other than E3 ligases to a target protein.

Phosphatase-Recruiting Chimeras (PHORCs), also known as Phosphorylation Targeting Chimeras (PhosTACs), are heterobifunctional molecules designed to induce the dephosphorylation of target proteins. nih.gov They consist of a ligand that binds to a target protein and another ligand that recruits a protein phosphatase, connected by a linker. uniroma1.it By bringing a phosphatase into close proximity with a hyperphosphorylated protein, PHORCs can trigger its dephosphorylation, thereby modulating its activity. uniroma1.it This approach holds therapeutic potential for diseases driven by abnormal protein phosphorylation. nih.gov

There is no information in the current body of scientific literature to suggest that This compound , in either its SOCS2 or VHL ligand form, has been repurposed or utilized in the development of PHORCs or any other induced proximity paradigm beyond protein degradation.

Deubiquitinase-Targeting Chimeras (DUB-TACs)

Deubiquitinase-Targeting Chimeras (DUB-TACs) represent an innovative therapeutic modality that operates oppositely to targeted protein degradation technologies like PROTACs. acs.org Instead of marking a protein for destruction, DUB-TACs function to stabilize and increase the levels of a specific protein of interest (POI). acs.org This is achieved by hijacking the cell's natural deubiquitination machinery. acs.org

DUB-TACs are heterobifunctional molecules, comprising three key components: a ligand that binds to a target protein, a ligand that recruits a deubiquitinase (DUB) enzyme, and a chemical linker that connects the two. nih.gov By simultaneously binding to both the POI and a DUB, the DUB-TAC induces their proximity. nih.gov This proximity facilitates the removal of polyubiquitin (B1169507) chains from the target protein by the recruited DUB. Since polyubiquitination is a primary signal for proteasomal degradation, its removal rescues the protein from being destroyed, leading to its stabilization and accumulation within the cell. researchgate.net

This strategy holds significant promise for treating diseases caused by the aberrant degradation of crucial proteins, such as certain forms of cancer where tumor suppressor proteins are inactivated, and genetic disorders like cystic fibrosis. in-part.compharmiweb.com

The development of DUB-TACs has seen rapid advancement, with researchers successfully designing chimeras that can stabilize a variety of therapeutically relevant proteins. A key challenge in the field has been the identification of suitable DUBs and the development of ligands that can recruit them without inhibiting their catalytic activity. oncobites.blog Early efforts focused on the deubiquitinase OTUB1, leading to the development of the first DUB-TACs. nih.govresearchgate.net More recent research has expanded the toolbox of usable DUBs to include USP7 and USP28, and has explored both covalent and non-covalent DUB ligands. acs.org

OTUB1-Based DUB-TACs:

Initial proof-of-concept for the DUB-TAC platform was demonstrated with the development of a covalent recruiter, EN523, which targets a non-catalytic cysteine in OTUB1. nih.govresearchgate.net This recruiter was linked to ligands for the cystic fibrosis transmembrane conductance regulator (CFTR) and the tumor suppressor kinase WEE1. nih.govescholarship.org

CFTR Stabilization: For cystic fibrosis, which is often caused by the degradation of the mutated ΔF508-CFTR protein, a DUB-TAC was created by linking EN523 to lumacaftor, a molecule that binds to ΔF508-CFTR. nih.govpharmiweb.com The resulting chimera, NJH-2-057, was shown to robustly increase the levels of ΔF508-CFTR in human bronchial epithelial cells. nih.govbiorxiv.org Importantly, this stabilization also led to improved chloride channel function, demonstrating a restoration of the protein's physiological activity. oncobites.blogescholarship.org

WEE1 Stabilization: The tumor suppressor kinase WEE1 is often degraded in cancer cells to promote their proliferation. pharmiweb.com By linking EN523 to the WEE1 inhibitor AZD1775, researchers created a DUB-TAC that significantly stabilized WEE1 levels in liver cancer cell lines. pharmiweb.com This finding further validated the versatility of the DUB-TAC approach for targeted protein stabilization. nih.gov

USP7-Based DUB-TACs:

To move beyond covalent ligands, which can sometimes have toxicity concerns, researchers developed DUB-TACs using non-covalent ligands for the deubiquitinase USP7. This represented a significant step towards creating more reversible and potentially safer therapeutic agents.

CFTR and AMPK Stabilization: Scientists successfully used non-covalent USP7 ligands to create DUB-TACs that selectively stabilized both CFTR and AMP-activated protein kinase (AMPK). The stabilization of AMPK, a key regulator of cellular energy homeostasis, showcases the potential of DUB-TACs to modulate metabolic pathways. The efficacy of these USP7-based DUB-TACs in stabilizing CFTR was comparable to the earlier OTUB1-based versions. acs.org

USP28-Based DUB-TACs:

Expanding the repertoire of recruitable DUBs is a key goal in the field. Recently, USP28 has been successfully harnessed for DUB-TAC development, using a non-covalent small-molecule inhibitor as the recruiting ligand. acs.org

Stabilization of cGAS and PPARγ: Researchers engineered USP28-recruiting DUB-TACs that effectively stabilized cyclic GMP-AMP synthase (cGAS) and peroxisome proliferator-activated receptor-gamma (PPARγ). acs.org The stabilization of cGAS led to the activation of the cGAS-STING signaling pathway, which is crucial for innate immunity and has anti-tumor effects. acs.org Furthermore, the stabilization of PPARγ, a key metabolic regulator, was shown to suppress the proliferation of cancer cells, highlighting a novel therapeutic strategy. acs.org

The table below summarizes the key research findings for these pioneering DUB-TACs:

Interactive Data Table of DUB-TAC Research Findings| DUB-TAC | Recruited DUB | DUB Ligand Type | Protein of Interest (POI) | POI Ligand | Key Research Finding |

|---|---|---|---|---|---|

| NJH-2-057 | OTUB1 | Covalent (EN523) | ΔF508-CFTR | Lumacaftor | Robustly stabilized mutant CFTR protein levels and improved chloride channel function in human cystic fibrosis bronchial epithelial cells. nih.govescholarship.org |

| WEE1-DUBTAC | OTUB1 | Covalent (EN523) | WEE1 | AZD1775 | Significantly stabilized WEE1 levels in hepatoma cells, suggesting a potential strategy to prevent tumor growth. pharmiweb.com |

| CFTR-DUBTAC | USP7 | Non-covalent | CFTR | Lumacaftor | Selectively stabilized CFTR protein levels, with efficacy comparable to OTUB1-based DUB-TACs. acs.org |

| AMPK-DUBTAC | USP7 | Non-covalent | AMPK | - | Selectively stabilized different subtypes of AMPK β, leading to increased AMPK signal transduction. |

| cGAS-DUBTAC | USP28 | Non-covalent | cGAS | - | Effectively stabilized cGAS, activated the cGAS-STING signaling pathway, and exhibited antiproliferative effects in cancer cells. acs.org |

| PPARγ-DUBTAC | USP28 | Non-covalent | PPARγ | - | Effectively stabilized PPARγ and suppressed cancer cell proliferation, offering a potential new approach for cancer treatment. acs.org |

The field of DUB-TACs is continually evolving, with several emerging concepts pointing towards future directions:

Expanding the DUB Toolbox: A primary focus is to expand the range of DUBs that can be recruited for targeted protein stabilization. acs.org While OTUB1, USP7, and USP28 have been successfully utilized, there are over 100 DUBs in the human genome, many of which could be harnessed for therapeutic purposes. acs.orgresearchgate.net Identifying selective ligands, both covalent and non-covalent, for these other DUBs is an active area of research.

Targeting a Broader Range of Diseases: The DUB-TAC platform has the potential to address a wide array of diseases characterized by aberrant protein degradation. pharmiweb.com This includes various cancers through the stabilization of tumor suppressors like p53, neurodegenerative diseases, and other inherited disorders. in-part.comoncobites.blog For instance, stabilizing proteins like BAX could induce apoptosis in cancer cells, while stabilizing glucokinase could be beneficial for type II diabetes. nih.govbiorxiv.org

Modulating Non-Degradative Ubiquitination: Ubiquitination is not solely a signal for degradation; it also plays crucial roles in cellular signaling, protein localization, and protein-protein interactions. nih.govbiorxiv.org An emerging concept is the development of DUB-TACs that can remove specific types of ubiquitin chains to modulate these non-degradative functions, opening up new avenues for therapeutic intervention. nih.gov

Overcoming Therapeutic Resistance: DUB-TACs may offer a strategy to overcome resistance to conventional therapies. in-part.com By stabilizing tumor suppressor proteins, they could restore a cancer cell's natural defenses against uncontrolled growth. in-part.com

The continued development of DUB-TAC technology, driven by these emerging concepts, holds the potential to significantly broaden the "druggable" proteome and provide novel treatments for a host of challenging diseases. pharmiweb.com

Viii. Challenges and Future Perspectives in E3 Ligase Ligand Research

Overcoming Resistance Mechanisms to Existing E3 Ligase Ligands

A significant challenge in targeted protein degradation is the potential for cancer cells to develop resistance. axispharm.com Resistance to PROTACs and molecular glues can arise from genetic alterations in the components of the ternary complex, which consists of the target protein, the degrader molecule, and the E3 ligase. axispharm.comlifesensors.com

Key mechanisms of resistance include:

Mutations in the E3 Ligase: Point mutations or missense mutations in the E3 ligase, such as CRBN or VHL, can disrupt the "functional hotspots" where the degrader molecule binds. axispharm.comlifesensors.com This prevents the stable formation of the ternary complex necessary for ubiquitination.

Loss of E3 Ligase Expression: Since CRBN is a non-essential gene in many cell lines, cells can evade drug action by simply downregulating or achieving a complete loss-of-function of the gene. lifesensors.com

Mutations in the Target Protein: Similar to traditional inhibitors, mutations in the target protein can prevent the binding of the degrader's "warhead," rendering the PROTAC ineffective. axispharm.com

Understanding these resistance mechanisms is crucial for developing next-generation degraders. By mapping the specific interfaces on the E3 ligase that are critical for ternary complex assembly, researchers can design new ligands or PROTACs that engage different surfaces, potentially bypassing resistance mutations. lifesensors.com Furthermore, expanding the repertoire of available E3 ligases for TPD provides a key strategy to circumvent resistance, as cells with a mutated or lost E3 ligase (e.g., CRBN) could be treated with a PROTAC that hijacks a different ligase (e.g., VHL). themarkfoundation.org

Addressing Cell Type and Tissue Specificity of E3 Ligases

The human genome encodes over 600 distinct E3 ligases, many of which are expressed in a tissue- or cell-type-specific manner. nih.govmdpi.com However, the vast majority of PROTACs developed to date rely on the broadly expressed VHL and CRBN ligases. nih.govthemarkfoundation.org This lack of specificity can lead to off-target effects and limit the therapeutic window.

Achieving tissue specificity is a major goal in the field. mdpi.com The development of ligands for E3 ligases that are uniquely or predominantly expressed in specific tissues, such as immune cells, could lead to more targeted therapies with improved efficacy and lower toxicity. mdpi.com For example, a PROTAC that utilizes an immune-cell-specific E3 ligase could selectively degrade a target protein within immune cells, sparing other tissues. mdpi.com This requires a concerted effort to first identify these tissue-specific ligases through proteomic approaches and then discover novel small molecule binders for them. mdpi.commdpi.com

Optimization of Ligand Affinity and Selectivity

The efficacy of a PROTAC is heavily dependent on the binding affinity and selectivity of its E3 ligase ligand. The development of the first non-peptidic, small-molecule ligands for VHL and CRBN was a revolutionary step for the field, enabling the creation of drug-like PROTACs with potent degradation activity. nih.gov

Initial VHL ligands were developed through structure-guided design, leveraging the interaction between VHL and the hypoxia-inducible factor-1α (HIF-1α) protein. nih.gov Medicinal chemistry efforts subsequently optimized these early ligands to achieve nanomolar binding affinities. researchgate.net Similarly, the discovery that immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) bind to CRBN provided a ready-made scaffold for PROTAC development. glpbio.com

However, continuous optimization is necessary. Higher affinity can lead to more efficient ternary complex formation at lower drug concentrations. mdpi.com Selectivity is also critical, as off-target binding to other proteins can lead to unintended degradation and toxicity. Fragment-based lead discovery (FBLD) and high-throughput screening are being employed to identify entirely new chemical scaffolds that bind to E3 ligases, offering the potential for improved affinity, selectivity, and novel intellectual property. nih.gov

Rational Design of Linker Chemistries in PROTACs

| Linker Characteristic | Impact on PROTAC Properties |

| Length | Influences the ability of the target and E3 ligase to come together productively. An optimal length is required for efficient ubiquitination. |

| Composition | Affects physicochemical properties like solubility and cell permeability. PEG-based linkers enhance hydrophilicity, while alkyl chains are more hydrophobic. |

| Rigidity/Flexibility | Rigid linkers (e.g., containing piperazine or cycloalkane groups) can pre-organize the PROTAC into an active conformation but may introduce strain. Flexible linkers allow for more conformational freedom to achieve a stable ternary complex. |

| Attachment Point | The position where the linker is connected to the warhead and E3 ligand can dramatically alter the geometry of the ternary complex and affect degradation efficacy. |

Historically, linker design has often been empirical, involving the synthesis and testing of numerous variations. nih.gov However, the field is shifting towards a more rational design approach, using computational modeling and structural biology to predict optimal linker chemistries. Novel linker strategies, such as those incorporating photoswitchable elements or rigid macrocycles, are being developed to provide greater control over PROTAC activity and improve properties like cell permeability and bioavailability. researchgate.net

Novel E3 Ligase Ligand Chemistries for Expanding Degradable Proteome

To overcome the limitations associated with the heavy reliance on CRBN and VHL, a major effort is underway to discover ligands for other E3 ligases. themarkfoundation.org Expanding the "E3 ligase toolbox" is essential for several reasons:

Broadening Target Scope: Some target proteins may not form productive ternary complexes with CRBN or VHL, requiring the recruitment of a different E3 ligase for successful degradation.